molecular formula C23H19F3N4O2 B10890738 N-[2-(difluoromethoxy)-4-fluorophenyl]-2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide

N-[2-(difluoromethoxy)-4-fluorophenyl]-2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide

Cat. No.: B10890738
M. Wt: 440.4 g/mol
InChI Key: IMBYQFVQTQLEKO-UHFFFAOYSA-N
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Description

N~4~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is known for its broad range of biological activities, and is further functionalized with difluoromethoxy, fluorophenyl, and pyrazolyl groups, enhancing its chemical versatility and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Pyrazolyl Group: This step involves the reaction of the quinoline derivative with a pyrazole derivative under basic conditions.

    Functionalization with Difluoromethoxy and Fluorophenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions, where the quinoline derivative reacts with difluoromethoxy and fluorophenyl reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~4~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like sodium methoxide for methoxylation.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N~4~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Pharmacology: It is investigated for its potential as an anti-inflammatory and analgesic agent, given its structural similarity to known bioactive quinoline derivatives.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N4-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. Additionally, it can modulate the activity of inflammatory mediators, providing anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, which are known for their anti-malarial activity.

    Pyrazole Derivatives: Such as celecoxib, which is a well-known anti-inflammatory drug.

Uniqueness

N~4~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE is unique due to its combination of difluoromethoxy, fluorophenyl, and pyrazolyl groups, which confer enhanced biological activity and chemical stability compared to other quinoline and pyrazole derivatives.

Properties

Molecular Formula

C23H19F3N4O2

Molecular Weight

440.4 g/mol

IUPAC Name

N-[2-(difluoromethoxy)-4-fluorophenyl]-2-(1-ethyl-5-methylpyrazol-4-yl)quinoline-4-carboxamide

InChI

InChI=1S/C23H19F3N4O2/c1-3-30-13(2)17(12-27-30)20-11-16(15-6-4-5-7-18(15)28-20)22(31)29-19-9-8-14(24)10-21(19)32-23(25)26/h4-12,23H,3H2,1-2H3,(H,29,31)

InChI Key

IMBYQFVQTQLEKO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)F)OC(F)F)C

Origin of Product

United States

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